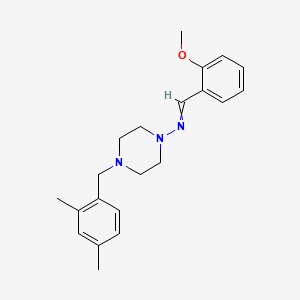![molecular formula C17H21N3O2 B5841569 1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)
1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. This compound is commonly referred to as DPI and is used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
作用機序
The exact mechanism of action of DPI is not fully understood. However, it has been suggested that DPI may act as a free radical scavenger and inhibit the production of reactive oxygen species (ROS) in cells. Additionally, DPI may modulate the activity of certain enzymes and proteins in the body, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that DPI can modulate various biochemical and physiological processes in the body. For example, DPI has been shown to reduce the levels of inflammatory cytokines in cells and tissues. It has also been shown to protect neurons from oxidative stress-induced damage. Additionally, DPI has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DPI in scientific research is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, DPI is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of using DPI is its potential toxicity, which must be carefully monitored in research studies.
将来の方向性
There are several potential future directions for research on DPI. One area of interest is investigating the potential use of DPI in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DPI and its potential applications in other areas of medicine. Finally, the development of new synthesis methods for DPI could lead to the production of more potent and effective compounds with potential therapeutic applications.
合成法
The synthesis of DPI involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-(diethylamino)-1-propyl chloride with potassium carbonate in dimethylformamide (DMF) to produce 3-(diethylamino)propylamine. This intermediate product is then reacted with 2-cyanoacetamide in the presence of acetic acid and glacial acetic acid to produce DPI.
科学的研究の応用
DPI has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. DPI has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19(4-2)10-7-11-20-12-18-15-16(20)13-8-5-6-9-14(13)22-17(15)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZUEVBIOJPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C=NC2=C1C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5841488.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5841493.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)

![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)



![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)